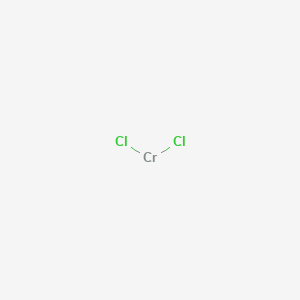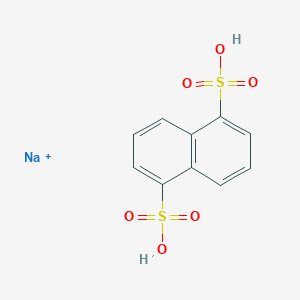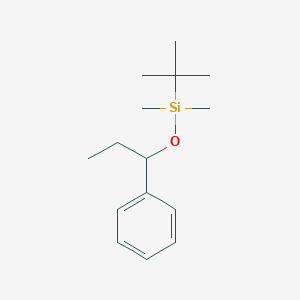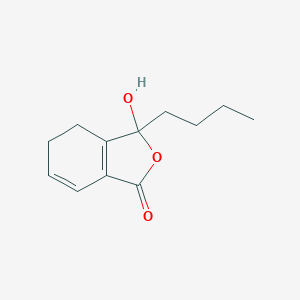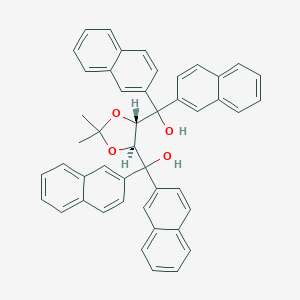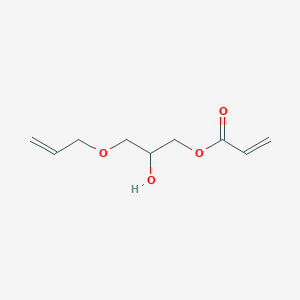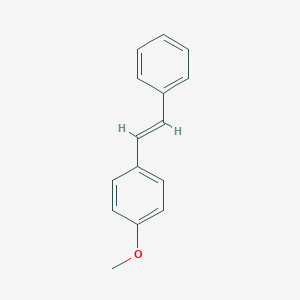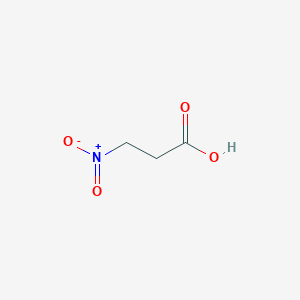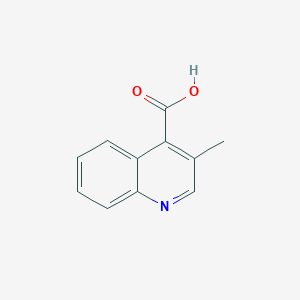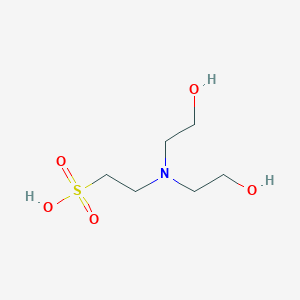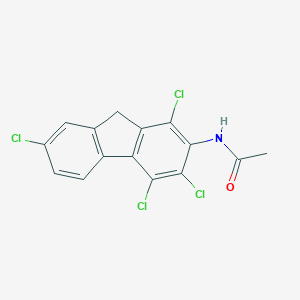
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, also known as TCF or TCF-AA, is a chemical compound that has been studied extensively for its potential applications in scientific research. TCF is a member of the fluorene family of compounds and has a unique structure that makes it an interesting subject for investigation.
作用机制
The mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is not yet fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have a high affinity for certain receptors, which may be responsible for its biological activity.
生化和生理效应
Studies have shown that n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has a number of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of conditions such as arthritis.
实验室实验的优点和局限性
One of the advantages of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation is that the compound is highly reactive and can be difficult to handle, requiring special precautions to ensure safety.
未来方向
There are many potential future directions for research involving n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide. One area of interest is in the development of new materials for use in electronics and optoelectronics. Another area of interest is in the development of new drugs based on the structure of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, which may have applications in the treatment of a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide and its potential effects on the body.
合成方法
The synthesis of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide involves the reaction of 9H-fluorene with acetic anhydride and phosphorus pentachloride. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been used successfully to produce high-quality n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide for use in research.
科学研究应用
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new materials for use in electronics and optoelectronics. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have excellent electron transport properties, making it a promising candidate for use in devices such as solar cells and transistors.
属性
CAS 编号 |
1785-21-3 |
|---|---|
产品名称 |
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide |
分子式 |
C15H9Cl4NO |
分子量 |
361 g/mol |
IUPAC 名称 |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl4NO/c1-6(21)20-15-12(17)10-5-7-4-8(16)2-3-9(7)11(10)13(18)14(15)19/h2-4H,5H2,1H3,(H,20,21) |
InChI 键 |
WQRUPKUYVMSSBU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
规范 SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
其他 CAS 编号 |
1785-21-3 |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



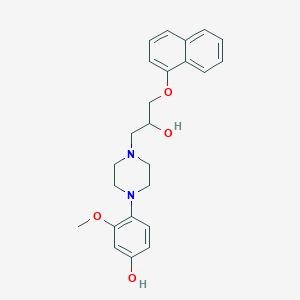
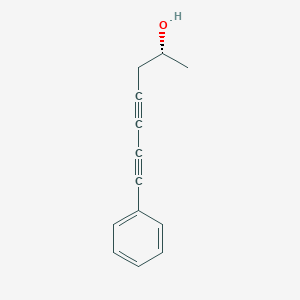
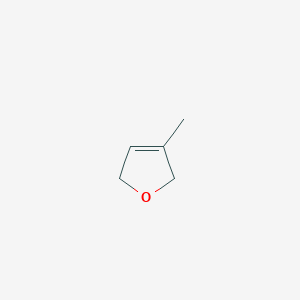
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
